2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid
Description
2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring, an oxan-4-yl group, and an aminoacetic acid moiety
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-12-2-4-13(5-3-12)22(18,19)15(10-14(16)17)11-6-8-21-9-7-11/h2-5,11H,6-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJTODUSXNJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the resulting intermediate with aminoacetic acid under appropriate conditions, such as the use of coupling reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid.
Reduction: Formation of 2-[(4-Methoxyphenyl)sulfanyl-(oxan-4-yl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxan-4-yl group can enhance binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]propanoic acid
- 2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]butanoic acid
- 2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]pentanoic acid
Uniqueness
2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
